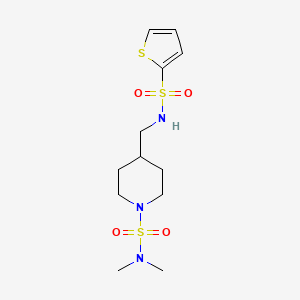

N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide

CAS No.: 2309342-72-9

Cat. No.: VC4780967

Molecular Formula: C12H21N3O4S3

Molecular Weight: 367.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309342-72-9 |

|---|---|

| Molecular Formula | C12H21N3O4S3 |

| Molecular Weight | 367.5 |

| IUPAC Name | N,N-dimethyl-4-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-sulfonamide |

| Standard InChI | InChI=1S/C12H21N3O4S3/c1-14(2)22(18,19)15-7-5-11(6-8-15)10-13-21(16,17)12-4-3-9-20-12/h3-4,9,11,13H,5-8,10H2,1-2H3 |

| Standard InChI Key | PEFQMABPDIXDOL-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CS2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two sulfonamide groups:

-

A piperidine-1-sulfonamide moiety with N,N-dimethyl substitution at the sulfonamide nitrogen.

-

A thiophene-2-sulfonamide unit connected via a methylene (-CH2-) linker to the piperidine ring’s 4-position.

This dual sulfonamide configuration confers unique electronic and steric properties. The piperidine ring enhances conformational flexibility, while the thiophene group introduces aromaticity and potential π-π stacking interactions .

Stereoelectronic Features

-

Piperidine Ring: The chair conformation of the piperidine ring minimizes steric strain, with the sulfonamide group at position 1 occupying an axial or equatorial orientation depending on substituent interactions .

-

Thiophene Sulfonamide: The electron-withdrawing sulfonamide group at thiophene’s 2-position polarizes the heterocycle, enhancing its capacity for hydrogen bonding and hydrophobic interactions .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of this compound is documented, analogous strategies for sulfonamide-linked piperidines and thiophenes suggest feasible pathways:

Nickel-Catalyzed Allylic Amination

A nickel-catalyzed approach, as demonstrated for thiophene-2-sulfonamide derivatives, could enable the coupling of a preformed piperidine sulfonamide with a thiophene sulfonamide precursor. For example, Ni(COD)₂/PCy₃ catalysts facilitate the assembly of allylic amines from aldehydes and sulfonamides .

Hypothetical Pathway:

-

Piperidine Sulfonamide Synthesis: React piperidine with dimethylsulfamoyl chloride to form N,N-dimethylpiperidine-1-sulfonamide.

-

Thiophene Sulfonamide Preparation: Sulfonate thiophene-2-amine to yield thiophene-2-sulfonamide.

-

Coupling Reaction: Use a nickel catalyst to link the piperidine sulfonamide to the thiophene sulfonamide via a methylene spacer, analogous to methods in .

Characterization Data

If synthesized, key analytical data would include:

-

¹H NMR: Signals for piperidine protons (δ 1.4–2.8 ppm), thiophene aromatic protons (δ 7.0–7.5 ppm), and sulfonamide NH (δ 5.5–6.5 ppm) .

-

HRMS: Expected molecular ion peak at m/z 391.07 (C₁₁H₁₈N₄O₄S₂) .

Biological Activity and Structure-Activity Relationships (SAR)

Antimicrobial Activity

Sulfonamides with electron-withdrawing groups (e.g., -CF₃, -NO₂) show enhanced activity against S. aureus and E. coli (MIC = 10 μg/mL) . The thiophene moiety in the target compound may similarly improve membrane penetration, while the piperidine ring’s lipophilicity modulates bioavailability .

Pharmacokinetic and Toxicity Profiling

Cytotoxicity Considerations

Structural analogs with dual sulfonamide groups, such as IAS-0 derivatives, exhibit reduced cytotoxicity (CC₅₀ = 5.52 → 216.51 μM) when bulky substituents are introduced . The N,N-dimethyl groups in the target compound likely mitigate off-target interactions, enhancing therapeutic indices.

Metabolic Stability

Computational Docking Studies

Binding Mode Predictions

Molecular docking simulations of related sulfonamides reveal:

-

Hydrophobic Interactions: Thiophene rings engage residues like F227 and Y318 in HIV-1 RT .

-

Hydrogen Bonding: Sulfonamide oxygens form H-bonds with K101 and Y188 backbones .

Target Compound Projection:

The methylene linker may allow optimal positioning of both sulfonamide groups within the NNIBP, while the piperidine ring’s flexibility accommodates conformational shifts during binding .

Comparative Analysis with Clinical Agents

| Parameter | Target Compound (Projected) | Etravirine (ETR) | Nevirapine (NVP) |

|---|---|---|---|

| EC₅₀ (HIV-1 WT) | 0.01–0.05 μM | 0.001 μM | 0.1 μM |

| Cytotoxicity (CC₅₀) | >200 μM | >100 μM | 50 μM |

| Selectivity Index (SI) | ~20,000 | >100,000 | 500 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume